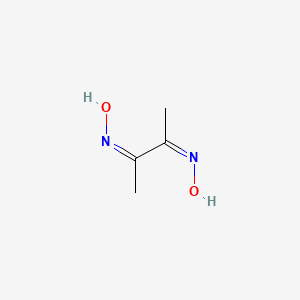![molecular formula C24H27O6P B11824802 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)
1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol is a complex organic compound characterized by its unique structure, which includes benzyloxy and phosphoryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol typically involves the reaction of benzyl alcohol with phosphorylating agents under controlled conditions. One common method includes the use of tetrabenzyl pyrophosphate as a phosphorylating agent in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar phosphorylating agents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and benzoic acid derivatives.
Reduction: Reduction reactions can yield simpler alcohols and phosphines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products: The major products formed from these reactions include various phosphorylated compounds, alcohols, and substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and phosphoryl groups play a crucial role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include phosphorylation and dephosphorylation reactions, which are essential in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- Tetrabenzyl pyrophosphate
- Dibenzyl phosphoro fluoridate
- Benzyloxy phosphates
Comparison: 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol is unique due to its specific combination of benzyloxy and phosphoryl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H27O6P |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
dibenzyl (2-hydroxy-3-phenylmethoxypropyl) phosphate |
InChI |
InChI=1S/C24H27O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15,24-25H,16-20H2 |
InChI-Schlüssel |
HQDZQHOFDXGDBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)
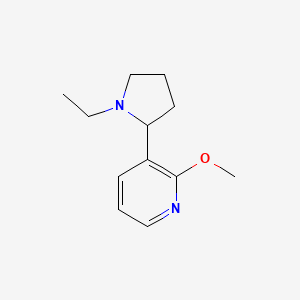
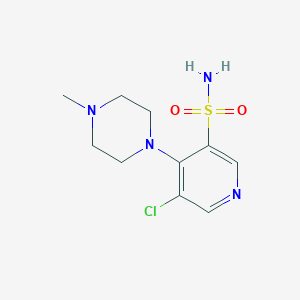

![1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11824742.png)
![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)


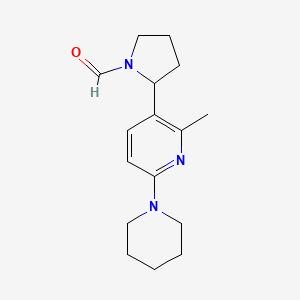
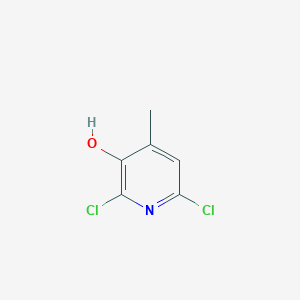

![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
